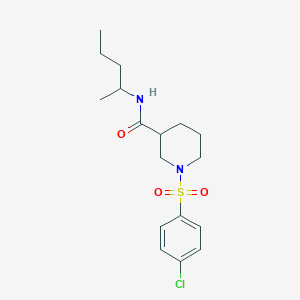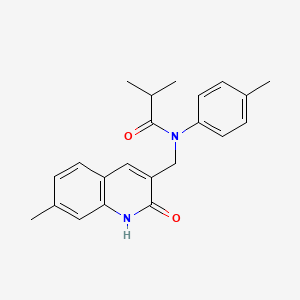
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOB is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including AKT and mTOR. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation and tumor growth. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be attributed to its ability to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for therapeutic applications in various diseases. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good bioavailability, making it a safe and effective drug candidate. However, one of the limitations of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its downstream signaling pathways. Furthermore, developing more efficient and cost-effective synthesis methods for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may increase its availability and facilitate its use in clinical trials.
Méthodes De Synthèse
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in its pure form.
Applications De Recherche Scientifique
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its anti-diabetic properties, with studies showing that it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)







